molecular formula C22H19ClN8O5S2 B2718023 4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide CAS No. 391939-05-2

4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide

Cat. No. B2718023
CAS RN: 391939-05-2
M. Wt: 575.02
InChI Key: RLOYCZNWWZHNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H19ClN8O5S2 and its molecular weight is 575.02. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's relevance to photodynamic therapy (PDT) is highlighted through its potential relationship with zinc phthalocyanine derivatives, which are known for their high singlet oxygen quantum yield. Such compounds are essential for Type II photodynamic therapy mechanisms, utilized in cancer treatment due to their remarkable fluorescence properties and photodegradation quantum yield. This suggests the compound's potential utility in synthesizing new photosensitizers for PDT, leveraging its structural motifs to enhance singlet oxygen generation crucial for cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agent Development

The structure of the compound suggests possible applications in developing antimicrobial agents. Similar molecules have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains. This indicates the compound's potential utility in synthesizing new antimicrobial agents, particularly those targeting resistant microbial species. The synthesis and testing of related compounds could lead to the development of novel therapies for bacterial and fungal infections (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O5S2/c1-12-26-28-21(38-12)25-19(32)11-37-22-29-27-18(30(22)15-5-3-4-6-17(15)36-2)10-24-20(33)13-7-8-14(23)16(9-13)31(34)35/h3-9H,10-11H2,1-2H3,(H,24,33)(H,25,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOYCZNWWZHNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide

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